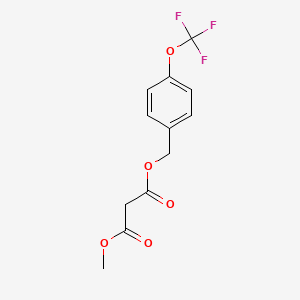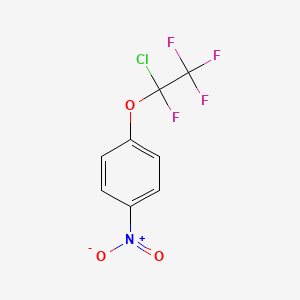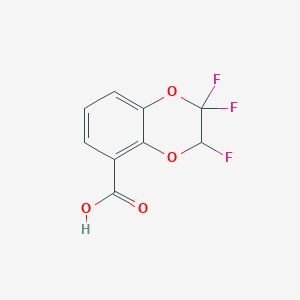
1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-[4-(trifluoromethoxy)benzyl]propanedionate (TFMBP) is an organic compound that has been gaining increasing attention in the scientific research community due to its unique properties and potential applications. As a trifluoromethylated compound, TFMBP has been found to exhibit high solubility in water, making it an attractive choice for many laboratory experiments. Additionally, TFMBP has been found to have a wide range of biochemical and physiological effects, making it a promising compound for the development of new drugs and treatments.
Wissenschaftliche Forschungsanwendungen
1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate has been widely studied in the scientific research community due to its unique properties and potential applications. It has been found to exhibit high solubility in water, making it an attractive choice for many laboratory experiments. Additionally, 1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate has been found to have a wide range of biochemical and physiological effects, making it a promising compound for the development of new drugs and treatments. It has been used in studies of the effects of trifluoromethylation on the pharmacokinetics of drugs, as well as the development of new drugs and treatments for a variety of diseases. Additionally, 1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate has been used in studies of the effects of trifluoromethylation on the pharmacodynamics of drugs, as well as the development of new drugs and treatments for a variety of diseases.
Wirkmechanismus
1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate has been found to interact with a variety of biological targets, including proteins, enzymes, and receptors. It has been found to bind to a variety of proteins, including the human glucocorticoid receptor, the human estrogen receptor, and the human androgen receptor. Additionally, 1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate has been found to interact with a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. Finally, 1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate has been found to interact with a variety of receptors, including the serotonin receptor, the dopamine receptor, and the norepinephrine receptor.
Biochemical and Physiological Effects
1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate has been found to have a wide range of biochemical and physiological effects. It has been found to cause a decrease in the activity of cytochrome P450 enzymes, which can lead to an increase in the bioavailability of drugs. Additionally, 1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate has been found to have anti-inflammatory, anti-tumor, and anti-microbial effects. It has also been found to have a wide range of effects on the central nervous system, including anxiolytic, antidepressant, and anticonvulsant effects. Finally, 1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate has been found to have a wide range of effects on the cardiovascular system, including antihypertensive and antiarrhythmic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate for laboratory experiments is its high solubility in water. This makes it an attractive choice for many laboratory experiments, as it can easily be dissolved in aqueous solutions. Additionally, 1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate has been found to have a wide range of biochemical and physiological effects, making it a promising compound for the development of new drugs and treatments. However, there are some limitations to using 1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate for laboratory experiments. For example, 1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate is not very stable in the presence of light and heat, which can limit its use in certain experiments. Additionally, 1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate can be toxic if ingested, so it should be handled with care.
Zukünftige Richtungen
Given its unique properties and potential applications, there are a number of potential future directions for 1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate. For example, further research into the biochemical and physiological effects of 1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate could lead to the development of new drugs and treatments for a variety of diseases. Additionally, further research into the mechanism of action of 1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate could lead to the development of new drugs and treatments for a variety of conditions. Finally, further research into the synthesis methods for 1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate could lead to the development of more efficient and cost-effective methods for synthesizing the compound.
Synthesemethoden
1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate can be synthesized using a variety of methods, including the Michael addition reaction, the Fischer indole synthesis, and the Wittig olefination reaction. The Michael addition reaction is the most common method for synthesizing 1-Methyl- 3-[4-(trifluoromethoxy)benzyl-propanedionate, as it involves the addition of an organometallic reagent to an aldehyde or ketone. The Fischer indole synthesis is a more complex method that involves the condensation of an aryl halide with an aniline derivative. The Wittig olefination reaction is a more advanced method that involves the addition of a phosphonium ylide to an aldehyde or ketone.
Eigenschaften
IUPAC Name |
1-O-methyl 3-O-[[4-(trifluoromethoxy)phenyl]methyl] propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O5/c1-18-10(16)6-11(17)19-7-8-2-4-9(5-3-8)20-12(13,14)15/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWAYERRZBCBGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)OCC1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-[4-(trifluoromethoxy)benzyl-propanedionate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














